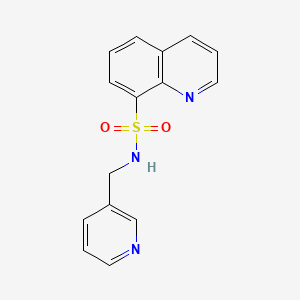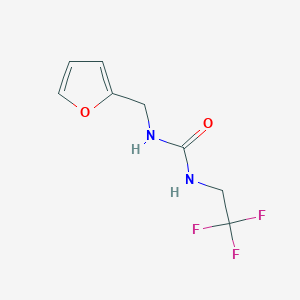
N-(3-pyridinylmethyl)-8-quinolinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-pyridinylmethyl)-8-quinolinesulfonamide, commonly known as PQS, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicine, biology, and chemistry. PQS is a sulfonamide derivative of quinoline, which is a heterocyclic compound that contains a nitrogen atom in its ring structure.
Wirkmechanismus
The mechanism of action of PQS is not fully understood. However, it is believed that PQS exerts its biological effects by binding to specific proteins or enzymes in cells. This binding can either activate or inhibit the function of these proteins or enzymes, leading to the observed biological effects of PQS.
Biochemical and Physiological Effects:
PQS has been shown to have a range of biochemical and physiological effects. In terms of its biochemical effects, PQS has been shown to inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. PQS has also been shown to modulate the activity of certain ion channels, such as the TRPV1 channel. In terms of its physiological effects, PQS has been shown to exhibit anti-inflammatory, antibacterial, and antifungal properties. PQS has also been shown to inhibit the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using PQS in lab experiments is its relatively simple and straightforward synthesis method. PQS is also a relatively stable compound, which makes it easy to handle and store. However, one of the limitations of using PQS in lab experiments is its potential toxicity, which can limit its use in certain applications. Additionally, PQS can be difficult to purify, which can lead to impurities in the final product.
Zukünftige Richtungen
There are several future directions for research on PQS. One possible direction is to study the potential use of PQS in cancer therapy. Another direction is to investigate the mechanism of action of PQS in more detail, which could lead to the development of more effective drugs based on PQS. Additionally, PQS could be further studied for its potential use in catalysis, as it has already been shown to be an effective catalyst for certain chemical reactions. Overall, PQS is a promising compound with a range of potential applications in various fields of research.
Synthesemethoden
The synthesis of PQS involves the reaction of 8-aminoquinoline with formaldehyde and pyridine. The resulting product is then treated with sulfamic acid to form PQS. The synthesis of PQS is a relatively simple and straightforward process, which makes it a popular choice for researchers who require large quantities of the compound for their experiments.
Wissenschaftliche Forschungsanwendungen
PQS has been extensively studied for its potential applications in various fields of research. In medicine, PQS has been shown to exhibit anti-inflammatory, antibacterial, and antifungal properties. PQS has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells. In biology, PQS has been used as a fluorescent probe to detect the presence of zinc ions in cells. PQS has also been studied for its potential use in catalysis, as it has been shown to be an effective catalyst for various chemical reactions.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)quinoline-8-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c19-21(20,18-11-12-4-2-8-16-10-12)14-7-1-5-13-6-3-9-17-15(13)14/h1-10,18H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALNFBSDPEONRLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NCC3=CN=CC=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-3-ylmethyl)quinoline-8-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]propanamide](/img/structure/B5881001.png)
![4-nitrobenzaldehyde [2-(1H-benzimidazol-2-yl)-1-phenylethylidene]hydrazone](/img/structure/B5881008.png)
![N-[2-(4-methoxyphenyl)ethyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5881023.png)

![2-chloro-3-methoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5881037.png)

![N-[4-(diethylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5881043.png)
![1-({2-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5881049.png)
![1-cyclohexyl-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B5881055.png)
![N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-methylpropanamide](/img/structure/B5881068.png)
hydrazone](/img/structure/B5881073.png)

![N,N-dimethyl-2-[(7-methyl-2-oxo-4-phenyl-2H-chromen-5-yl)oxy]acetamide](/img/structure/B5881081.png)
![4-fluoro-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B5881084.png)